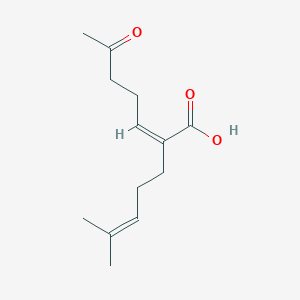

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid

Description

Properties

IUPAC Name |

(Z)-2-(4-methylpent-3-enyl)-6-oxohept-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-10(2)6-4-8-12(13(15)16)9-5-7-11(3)14/h6,9H,4-5,7-8H2,1-3H3,(H,15,16)/b12-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLQJNOTGYJCQZ-XFXZXTDPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=O)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CCC(=O)C)/C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpent-3-en-1-ol and hept-2-enoic acid.

Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product. For example, a common method involves the use of a palladium catalyst in a hydrogenation reaction to achieve the desired configuration of the double bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with the 4-Methylpent-3-enyl Substituent

The 4-methylpent-3-enyl group is a recurring motif in bioactive natural products. Key comparisons include:

(2E,6E,10Z)-12-Hydroxy-10-(hydroxymethyl)-6-methyl-2-(4-methylpent-3-enyl)dodeca-2,6,10-trienoic Acid

- Source : Bacillus velezensis Lle-9 .

- Structural Differences :

- Longer carbon chain (12 vs. 7 carbons).

- Additional hydroxyl and hydroxymethyl groups.

- Three conjugated double bonds (vs. two in the target compound).

- Functional Implications: Increased hydrophilicity due to hydroxyl groups.

1-[1,6-Dimethyl-3-(4-methylpent-3-enyl)-3-cyclohexen-1-yl]ethan-1-one

- Source : Environmental samples (Lake Mjøsa) .

- Structural Differences: Cyclohexene core (vs. linear heptenoic acid). Ketone group at position 1 (vs. carboxylic acid in the target).

- Functional Implications: Higher lipophilicity due to the cyclic structure. Likely environmental persistence, as noted in screening programs for persistent bioaccumulative toxic (PBT) substances .

Citrantifidiol (1,2,3-Trimethyl-4-(4-methylpent-3-enyl)-cyclohexane-1,3-diol)

- Source: Trichoderma citrinoviride .

- Structural Differences: Cyclohexane diol core with methyl substituents. No carboxylic acid or ketone groups.

- Functional Implications: Reduced solubility in aqueous media compared to the target compound. Potential role in fungal secondary metabolism, possibly as a stress-response metabolite .

Functional Group-Driven Comparisons

Carboxylic Acid vs. Ester/Ketone Derivatives

- Target Compound : The carboxylic acid group enhances polarity and enables salt formation, increasing bioavailability in biological systems.

- Analogous Esters/Ketones (e.g., 2-ethylhexyl benzoate ): Higher volatility and lipid solubility.

Z-Configuration vs. Unspecified Stereochemistry

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Environmental Behavior : Analogs like 1-[1,6-dimethyl-3-(4-methylpent-3-enyl)-...ethan-1-one may persist in aquatic ecosystems, warranting further ecotoxicological studies .

- Synthetic Utility : The 4-methylpent-3-enyl group’s prevalence in diverse compounds highlights its versatility in natural product biosynthesis .

Biological Activity

Overview

(Z)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid is a unique organic compound with a distinct structure characterized by a conjugated system of double bonds and a ketone functional group. This compound is gaining attention in various fields, particularly for its potential biological activities. Research indicates that it may have applications in medicinal chemistry and biochemistry due to its interactions with biological systems.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₈O₃

- CAS Number : 1217271-08-3

- Functional Groups : Ketone, alkene

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. It is believed to modulate enzyme activities, which can lead to significant changes in cellular processes. The compound's unique structure allows it to participate in various chemical reactions, including oxidation and reduction, which further enhances its biological potential.

Biological Activities

Research findings highlight several biological activities associated with this compound:

- Antitumoral Activity : Preliminary studies suggest that the compound exhibits growth inhibitory effects against certain tumor cell lines, indicating potential antitumor properties. The MTT assay has been employed to evaluate its efficacy against specific cancer cells .

- Antimicrobial Properties : The compound has shown activity against various microbial strains, suggesting potential applications in antimicrobial therapy. Its minimum inhibitory concentration (MIC) values indicate effective inhibition against pathogens like Staphylococcus epidermidis .

- Enzyme Inhibition : There are indications that this compound may act as an inhibitor for certain enzymes, which could be relevant for therapeutic applications in diseases where enzyme regulation is critical.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential of this compound:

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to its specific configuration and functional groups. For instance:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| (E)-2-(4-Methylpent-3-enyl)-6-oxohept-2-enoic acid | Different double bond configuration | Varies from (Z) isomer |

| 2-(4-Methylpent-3-enyl)-6-oxoheptanoic acid | Lacks conjugated double bond system | Reduced biological activity |

Q & A

Q. How to investigate the compound’s role in signaling pathways using omics approaches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.